REACTION_CXSMILES
|
[OH-:1].[Na+].Cl[O-].[Na+].[CH3:6][C:7]1([CH3:22])[CH2:16][C:15]([CH3:18])([CH3:17])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:19](=[O:21])C)[CH:13]=2)[O:8]1>O.O1CCOCC1>[CH3:22][C:7]1([CH3:6])[CH2:16][C:15]([CH3:17])([CH3:18])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:19]([OH:21])=[O:1])[CH:13]=2)[O:8]1 |f:0.1,2.3|
|
Name
|
2.0
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=CC=C(C=C2C(C1)(C)C)C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC2=CC=C(C=C2C(C1)(C)C)C(C)=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
The mixture was then washed with ether
|
Type
|
ADDITION
|
Details
|
the aqueous layer was treated with sodium metabisulphite until it
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
This ether extract
|
Type
|
WASH
|
Details
|
was washed with water and saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in-vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=CC=C(C=C2C(C1)(C)C)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |